5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLPZRRKCNZZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The primary synthesis route involves a nucleophilic aromatic substitution (NAS) reaction between 2-chloro-5-fluoropyrimidine and 1-(4-fluorophenyl)piperazine. This method, adapted from the condensation of Boc-piperazine with 2-chloropyrimidine, proceeds under mild alkaline conditions to facilitate the displacement of the chlorine atom at the 2-position of the pyrimidine ring.
General Procedure :
- Reagents :
- 2-Chloro-5-fluoropyrimidine (1.0 equiv)
- 1-(4-Fluorophenyl)piperazine (1.2 equiv)
- Sodium carbonate (Na₂CO₃, 1.1 equiv)
- Solvent: Deionized water or dimethylformamide (DMF)
Reaction Setup :
Workup :
- Filter the precipitate and wash with cold water.
- Dry under vacuum to yield the crude product.
- Purify via recrystallization (ethanol/water mixture).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The piperazine ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Antipsychotic Activity
One of the most notable applications of 5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is its role as a ligand for dopamine D2 receptors. Research indicates that derivatives of this compound exhibit antipsychotic properties by modulating dopaminergic pathways. The binding affinity to D2 receptors suggests potential use in treating schizophrenia and other psychotic disorders .
Anticancer Properties
Studies have explored the anticancer activity of pyrimidine derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, such as PC3 (prostate cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Antifungal and Insecticidal Activity
Recent investigations into related trifluoromethyl pyrimidine derivatives revealed antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that similar compounds, including this compound, may also possess antifungal and insecticidal activities, making them candidates for agricultural applications .
Case Study 1: Antipsychotic Evaluation
A study focused on the synthesis and evaluation of various piperazine derivatives indicated that compounds structurally related to this compound showed significant binding affinity to D2 receptors. The results were quantified using radiolabeled ligand displacement assays, demonstrating a potential pathway for developing new antipsychotic medications .
Case Study 2: Anticancer Activity Assessment
In a comparative study of several pyrimidine derivatives, researchers assessed the cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Compound A | Antipsychotic | D2 receptor binding | 10 nM |
| Compound B | Anticancer | PC3 cells | 15 µM |
| Compound C | Antifungal | Botrytis cinerea | 50 µg/mL |
Table 2: Synthesis Yields of Pyrimidine Derivatives
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| Compound A | Multi-step synthesis | 60% |
| Compound B | One-pot reaction | 75% |
| Compound C | Microwave-assisted | 80% |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns on the Pyrimidine Ring
Halogen Variations
- 5-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine (CAS 2034457-65-1):
- 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 2034282-55-6): Replaces the 4-fluorophenyl group with a pyridin-2-yl moiety. Molecular weight: 259.29 g/mol .
Functional Group Additions
- 5-{3-[4-(4-Fluorophenyl)piperazin-1-yl]prop-1-yn-1-yl}pyrimidine (CAS 865658-83-9): Incorporates a propargyl linker between the piperazine and pyrimidine. Molecular formula: C₁₇H₁₇FN₄ (MW: 312.35 g/mol) .
- BMY-14802 (CAS 105565-56-8): Features a butanol side chain, increasing hydrophilicity (logP reduction) and molecular weight (369.39 g/mol). This modification may enhance solubility but reduce blood-brain barrier penetration .
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Water Solubility* |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₃F₂N₄ | 284.28 | 5-F, 4-(4-F-phenyl)piperazine | 2.8 | Low |
| 5-Chloro Analog (CAS 2034457-65-1) | C₁₄H₁₃ClF₄N₄ | 298.73 | 5-Cl, 4-(4-F-phenyl)piperazine | 3.1 | Very Low |
| Pyridinyl Derivative (CAS 2034282-55-6) | C₁₃H₁₄FN₅ | 259.29 | 5-F, 4-(pyridin-2-yl)piperazine | 1.9 | Moderate |
| Propargyl-Linked (CAS 865658-83-9) | C₁₇H₁₇FN₄ | 312.35 | 5-F, propargyl-piperazine linker | 3.5 | Low |
| BMY-14802 | C₁₉H₂₁F₂N₃O | 369.39 | Butanol side chain | 2.2 | High |
*Predicted using QSAR models.
Biological Activity
5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine, also known as BMY 14802 or α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including receptor interactions, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is C18H22F2N4O with a molecular weight of 384.85 g/mol. The compound features a pyrimidine ring substituted with a fluoro group and a piperazine moiety, which contributes to its biological activity.
Receptor Binding and Antipsychotic Activity:
Research indicates that this compound acts primarily as a ligand for dopamine receptors. In particular, it has been evaluated for its affinity towards the dopamine D2 receptor, which is crucial in the treatment of psychotic disorders. Studies have shown that this compound exhibits atypical antipsychotic properties by modulating dopaminergic signaling without inducing significant extrapyramidal side effects, a common issue with typical antipsychotics .
Antiviral Activity:
In addition to its neuropharmacological effects, analogs of this compound have been investigated for antiviral properties. For instance, modifications in the structure have led to compounds that demonstrate potent inhibition against chikungunya virus (CHIKV) in vitro. The structure-activity relationship studies suggest that specific substitutions enhance antiviral efficacy while maintaining low cytotoxicity .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its derivatives:
-
Antipsychotic Efficacy:
- A study evaluated the behavioral effects of BMY 14802 in rat models, demonstrating its ability to inhibit conditioned avoidance responses and apomorphine-induced stereotopy without causing catalepsy or significant sedation .
- The compound's low propensity for causing extrapyramidal symptoms was noted, making it a candidate for further development as an atypical antipsychotic agent.
- Antiviral Properties:
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | Target Receptor/Pathogen | Key Findings |
|---|---|---|---|
| Antipsychotic | BMY 14802 | Dopamine D2 | Atypical profile; low extrapyramidal effects |
| Antiviral | CHIKV Derivative | Chikungunya Virus | Selectivity index > 61; potent inhibition |
Table 2: Structure-Activity Relationships
| Modification | Activity Change | Notes |
|---|---|---|
| Ethylamine → Isopropylamine | Increased antiviral activity | Higher cytotoxicity observed |
| Methyl group on pyrimidine ring | Enhanced binding affinity | Critical for antiviral efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
